molecular formula C17H23N3O2S B5659889 (1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5659889
M. Wt: 333.5 g/mol
InChI Key: ZYFLJKAJLDLHLM-GXTWGEPZSA-N
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Description

The compound belongs to a class of chemicals known for their complex bicyclic structures. While specific information on this exact compound is scarce, similar compounds with diazabicyclo nonane structures have been studied for various applications.

Synthesis Analysis

  • The synthesis of related compounds often involves reductive cyclization and the Mannich reaction. For example, pyrazole- and thiazole-annulated 3-R-1,5-dinitro-3-azabicyclo[3.3.1]nonanes were synthesized using these methods (Puchnin et al., 2012).

Molecular Structure Analysis

  • The molecular structure of related compounds often exhibits bicyclic frameworks with nitrogen atoms at the bridgehead positions. For example, studies on 1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane derivatives revealed insights into their molecular structure (Kuznetsov et al., 1990).

Chemical Reactions and Properties

  • These compounds can undergo various chemical reactions, including 1,3-dipolar cycloadditions, which can yield complex molecular systems (Ong & Chien, 1996).
  • The reactivity of the compound can be influenced by its diazabicyclo structure, which may participate in a variety of organic reactions.

Physical Properties Analysis

  • The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be deduced from their molecular frameworks. For example, X-ray crystallography and NMR studies have provided insights into the structures of related compounds (Eremeev et al., 1985).

properties

IUPAC Name

cyclobutyl-[(1S,5R)-6-(2-methyl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-11-18-15(10-23-11)17(22)20-8-12-5-6-14(20)9-19(7-12)16(21)13-3-2-4-13/h10,12-14H,2-9H2,1H3/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFLJKAJLDLHLM-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC3CCC2CN(C3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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